N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a hexahydrocycloocta ring, and a thieno-triazinone moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dimethoxyphenyl derivative, followed by the formation of the hexahydrocycloocta ring and the thieno-triazinone moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a subject of study for understanding complex organic reactions and developing new synthetic methods.
Biology: Investigating its effects on biological systems and potential as a biochemical tool.
Medicine: Exploring its therapeutic potential for treating diseases or as a drug candidate.
Industry: Utilizing its unique properties for industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide include other derivatives of dimethoxyphenyl, hexahydrocycloocta, and thieno-triazinone structures. Examples include:
- This compound analogs with different substituents.
- Compounds with similar core structures but variations in functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxo-8-thia-4,5,6-triazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-28-13-9-10-16(29-2)15(11-13)22-18(26)12-25-21(27)19-14-7-5-3-4-6-8-17(14)30-20(19)23-24-25/h9-11H,3-8,12H2,1-2H3,(H,22,26) |
InChI Key |
ROYPDWVHUMLBDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCCCC4 |
Origin of Product |
United States |
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